molecular formula C11H13BrO2 B14670909 Benzyl 2-bromobutanoate CAS No. 42115-51-5

Benzyl 2-bromobutanoate

Cat. No.: B14670909
CAS No.: 42115-51-5
M. Wt: 257.12 g/mol
InChI Key: IAWWKWVHVUNYFP-UHFFFAOYSA-N
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Description

Benzyl 2-bromobutanoate is an aliphatic ester characterized by a benzyl group attached to a butanoate backbone with a bromine substituent at the second carbon. The benzyl moiety enhances lipophilicity, which may influence applications in pharmaceuticals or organic synthesis, particularly in prodrug formulations where ester hydrolysis in vivo releases active metabolites .

Properties

CAS No.

42115-51-5

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

benzyl 2-bromobutanoate

InChI

InChI=1S/C11H13BrO2/c1-2-10(12)11(13)14-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3

InChI Key

IAWWKWVHVUNYFP-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC1=CC=CC=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 2-bromobutanoate can be synthesized through the esterification of benzyl alcohol with 2-bromobutanoic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to drive the reaction to completion. The reaction is carried out under reflux conditions to ensure the removal of water formed during the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl 2-bromobutanoic acid.

    Reduction: Reduction of the ester group can yield benzyl 2-bromobutanol.

    Substitution: The bromine atom in this compound can be substituted by nucleophiles such as hydroxide ions, leading to the formation of benzyl 2-hydroxybutanoate.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Aqueous sodium hydroxide (NaOH) or other nucleophilic reagents.

Major Products Formed:

    Oxidation: Benzyl 2-bromobutanoic acid.

    Reduction: Benzyl 2-bromobutanol.

    Substitution: Benzyl 2-hydroxybutanoate.

Scientific Research Applications

Benzyl 2-bromobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying esterification and substitution reactions.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into this compound derivatives may lead to the discovery of new drugs with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of benzyl 2-bromobutanoate involves its reactivity as an ester and a brominated compound. The ester group can undergo hydrolysis to produce the corresponding alcohol and acid, while the bromine atom can participate in nucleophilic substitution reactions. These reactions are facilitated by the electron-withdrawing nature of the ester group, which makes the bromine atom more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Structural Analogues

Benzyl 2-bromobutanoate belongs to the broader class of brominated esters. Key structural analogues include:

Compound CAS # Substituents
Methyl benzoate 93-58-3 Methyl group, no bromine
Isopropyl benzoate 939-48-0 Branched alkyl, no bromine
Ethyl 2-bromobutanoate Not provided Ethyl group, bromine at C2

The bromine atom at C2 introduces steric and electronic effects, increasing electrophilicity compared to non-halogenated esters like methyl benzoate. This enhances reactivity in nucleophilic substitution reactions, a feature absent in saturated or unbranched esters .

Physicochemical Properties

  • Volatility: Benzyl esters generally exhibit lower volatility than their alkyl counterparts (e.g., ethyl esters) due to the aromatic benzyl group. This property may make this compound more suitable for high-temperature applications compared to ethyl 2-bromobutanoate .

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